molecular formula C21H16Cl2O4 B11151677 2-chloro-3-[2-(4-chlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-3-[2-(4-chlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11151677
M. Wt: 403.3 g/mol
InChI Key: LMIVFQXWQAZFRC-UHFFFAOYSA-N
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Description

2-chloro-3-[2-(4-chlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-[2-(4-chlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylacetic acid and 2-chloro-3-hydroxybenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-chlorophenylacetic acid and 2-chloro-3-hydroxybenzaldehyde under acidic conditions.

    Cyclization: The intermediate undergoes cyclization to form the benzo[c]chromenone core structure. This step often requires the use of a strong acid catalyst and elevated temperatures.

    Etherification: The final step involves the etherification of the benzo[c]chromenone core with 4-chlorophenylacetyl chloride in the presence of a base such as pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c]chromenone core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities

Medicine

In medicine, the compound could be a lead structure for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery programs.

Industry

Industrially, the compound’s unique properties could be harnessed in the development of new materials, such as polymers or coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 2-chloro-3-[2-(4-chlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-chloro-3-[2-(4-chlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H16Cl2O4

Molecular Weight

403.3 g/mol

IUPAC Name

2-chloro-3-[2-(4-chlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C21H16Cl2O4/c22-13-7-5-12(6-8-13)18(24)11-26-20-10-19-16(9-17(20)23)14-3-1-2-4-15(14)21(25)27-19/h5-10H,1-4,11H2

InChI Key

LMIVFQXWQAZFRC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC(=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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